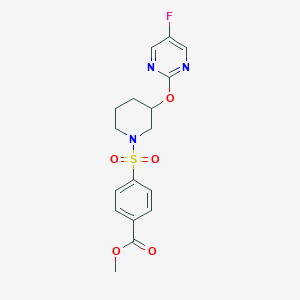

Methyl 4-((3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate

Description

Methyl 4-((3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate is a sulfonyl-substituted benzoate ester featuring a piperidine ring linked to a fluorinated pyrimidine moiety. This compound is structurally characterized by:

- A piperidinylsulfonyl group (imparting conformational flexibility and hydrogen-bonding capacity).

- A 5-fluoropyrimidin-2-yloxy substituent (enhancing electronic effects and bioactivity via fluorine’s electronegativity).

The compound’s molecular weight can be estimated at ~425–450 g/mol based on structural analogs, though exact data are unavailable in the provided evidence.

Properties

IUPAC Name |

methyl 4-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O5S/c1-25-16(22)12-4-6-15(7-5-12)27(23,24)21-8-2-3-14(11-21)26-17-19-9-13(18)10-20-17/h4-7,9-10,14H,2-3,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQSWGIRLZGGJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic conditions.

Introduction of the Fluoropyrimidine Group: This step involves the nucleophilic substitution of a suitable pyrimidine derivative with a fluorine source, often using reagents like potassium fluoride in polar aprotic solvents.

Sulfonylation: The piperidine intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

Esterification: Finally, the benzoate ester is formed through a reaction between the sulfonylated piperidine and methyl 4-hydroxybenzoate under esterification conditions, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-((3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions due to its structural complexity.

Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects is largely dependent on its interaction with biological targets. The fluoropyrimidine moiety suggests potential interactions with nucleic acids or enzymes involved in nucleotide metabolism. The sulfonyl group can act as a bioisostere for phosphate groups, potentially inhibiting enzymes that utilize phosphate substrates.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound shares functional and structural similarities with pyrimidine- and sulfonamide-based derivatives. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Structural Differences and Implications

Core Heterocycle :

- The target compound’s benzoate ester contrasts with Example 53’s pyrazolo[3,4-d]pyrimidine , which is a privileged scaffold in kinase inhibitors (e.g., JAK/STAT inhibitors). The absence of a fused pyrazole ring in the target compound may reduce kinase selectivity but improve solubility due to the ester group .

Fluorine Substitution :

- Both compounds feature fluorine atoms (5-fluoropyrimidine vs. 3-fluorophenyl). Fluorine in pyrimidine enhances metabolic stability and π-stacking in binding pockets, while fluorophenyl groups improve lipophilicity and membrane permeability .

Sulfonyl vs. Sulfonamide: The target’s sulfonyl group may act as a hydrogen-bond acceptor, whereas Example 53’s sulfonamide provides both donor and acceptor capabilities. This difference could influence target affinity (e.g., sulfonamides often bind more strongly to polar enzyme active sites) .

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability : Fluorine in pyrimidine reduces oxidative metabolism, while the ester group may undergo hydrolysis to a carboxylic acid, altering pharmacokinetics .

Biological Activity

Methyl 4-((3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and enzyme inhibitory properties, supported by recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- Piperidine ring : Known for its diverse pharmacological properties.

- Fluorinated pyrimidine moiety : Enhances bioactivity and selectivity.

- Thiadiazole group : Associated with various biological activities.

The molecular formula of the compound is , with a molecular weight of 335.33 g/mol. The presence of the sulfonyl group is particularly significant as it often contributes to the compound's biological activity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies have shown that derivatives containing the piperidine nucleus demonstrate moderate to strong activity against various bacterial strains, including:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Salmonella typhi | Strong |

| Bacillus subtilis | Strong |

Further investigations are needed to evaluate the specific antibacterial efficacy of this compound against these strains .

Enzyme Inhibition

The enzyme inhibitory effects of this compound have also been evaluated. Compounds with similar structures have demonstrated significant inhibition of enzymes such as acetylcholinesterase (AChE) and urease. For example:

| Enzyme | Inhibition Activity |

|---|---|

| Acetylcholinesterase (AChE) | Strong |

| Urease | Strong |

These activities are essential for potential therapeutic applications in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria .

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, highlighting their pharmacological significance:

- Antibacterial Screening : A series of synthesized piperidine derivatives were evaluated for their antibacterial properties, showing varying degrees of effectiveness against common bacterial strains.

- Enzyme Binding Studies : Docking studies indicated strong binding interactions with bovine serum albumin (BSA), suggesting that these compounds could be effective drug candidates due to their ability to interact with biological macromolecules .

- Comparative Analysis : Research comparing different derivatives has shown that structural modifications significantly impact biological activity, indicating a path for optimizing this compound for enhanced efficacy .

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Pyridine, DCM, 0°C | 65–75 | ≥95% |

| 2 | Hexane/EtOAc (3:1) | 85–90 | ≥98% |

Advanced: How can reaction yields be optimized for the sulfonylation step?

Answer:

Yield optimization requires addressing steric hindrance and nucleophilicity:

- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., piperidine ring decomposition) .

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity .

- Solvent Selection : Use anhydrous THF instead of DCM for better solubility of intermediates .

- Stoichiometry : A 1.2:1 molar ratio of piperidine derivative to sulfonyl chloride improves conversion .

Note : Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 1:1) and adjust conditions iteratively.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry : HRMS (ESI+) should show [M+H] at m/z 440.12 (calculated for CHFNOS) .

- FTIR : Key peaks include S=O (1360–1180 cm) and ester C=O (1720 cm) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

Discrepancies often arise from structural analogs or assay conditions:

Structural Verification : Confirm compound identity via X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for stereochemistry) .

Assay Standardization :

- Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls.

- Compare IC values under matched pH and temperature conditions .

SAR Analysis : Test derivatives (e.g., replacing 5-fluoropyrimidine with 5-chloro) to isolate substituent effects .

Example : A study reported reduced antibacterial activity when the sulfonyl group was replaced with carbonyl; this aligns with decreased electrophilicity .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Q. Table 2: Hazard Classification

| Parameter | Value |

|---|---|

| LD (oral, rat) | >2000 mg/kg (estimated) |

| Skin Irritation | Mild |

Advanced: How does the fluoropyrimidine moiety influence physicochemical properties?

Answer:

The 5-fluoropyrimidine group:

- Lipophilicity : Increases logP by ~0.5 units compared to non-fluorinated analogs (measured via shake-flask method) .

- Metabolic Stability : Resists CYP450 oxidation due to fluorine’s electron-withdrawing effect (t > 4 hrs in liver microsomes) .

- Crystallinity : Fluorine enhances crystal packing, improving thermal stability (mp ~180–185°C) .

Note : Replace fluorine with chlorine to study halogen effects on solubility and bioactivity .

Basic: What in vitro assays are suitable for evaluating its biological activity?

Answer:

- Antimicrobial Testing : Follow CLSI guidelines using broth microdilution (MIC against S. aureus and E. coli) .

- Enzyme Inhibition : Conduct kinase assays (e.g., EGFR inhibition) with ATP-Glo luminescence kits .

- Cytotoxicity : Use MTT assays on HEK293 cells, comparing IC to positive controls (e.g., doxorubicin) .

Advanced: What computational methods support SAR studies for this compound?

Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase domain) .

- QSAR Models : Train models with descriptors like polar surface area and H-bond acceptors to predict activity .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) .

Example : A QSAR study showed that sulfonyl group geometry correlates with antibacterial potency (R = 0.82) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.